N-(tert-Butyl)-2,5-difluorobenzamide
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Overview
Description
N-(tert-Butyl)-2,5-difluorobenzamide: is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-2,5-difluorobenzamide typically involves the reaction of 2,5-difluorobenzoic acid with tert-butylamine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butyl)-2,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
Chemistry: N-(tert-Butyl)-2,5-difluorobenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Medicine: this compound has potential applications in medicinal chemistry as a scaffold for drug development. Its structural features can be exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The fluorine atoms can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the biological activity.
Comparison with Similar Compounds
- N-(tert-Butyl)-2,4-difluorobenzamide
- N-(tert-Butyl)-3,5-difluorobenzamide
- N-(tert-Butyl)-2,6-difluorobenzamide
Comparison: N-(tert-Butyl)-2,5-difluorobenzamide is unique due to the specific positioning of the fluorine atoms on the benzamide ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
N-tert-butyl-2,5-difluorobenzamide |
InChI |
InChI=1S/C11H13F2NO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
GBXUNQWHLTWKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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